2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid
Description
2-{3-Methylimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a methyl group at position 3 and an acetic acid moiety at position 4. The methyl and acetic acid substituents likely influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-5-4-13-8-9-6(2-7(11)12)3-10(5)8/h3-4H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMBQSZREIYZLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20487359 | |
| Record name | Imidazo[2,1-b]thiazole-6-acetic acid, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20487359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61984-78-9 | |
| Record name | Imidazo[2,1-b]thiazole-6-acetic acid, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20487359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid typically involves the annulation of the imidazole ring to the thiazole ring. One common method involves the reaction between 2-aminothiazoles and halo carbonyl compounds . This reaction can be carried out under various conditions, including reflux in solvents such as propan-2-ol, methyl ethyl ketone, acetone with hydrochloric acid, acetone with hydrobromic acid, ethanol, benzene, and butanol .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave-assisted green synthesis techniques to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiazolidines .
Scientific Research Applications
Anticancer Research
Research indicates that compounds containing imidazo-thiazole moieties exhibit significant anticancer properties. Studies have shown that derivatives of 2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated its efficacy against breast cancer cells by targeting specific signaling pathways involved in tumor growth .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary investigations suggest that it exhibits moderate activity against a range of bacterial strains, making it a candidate for developing new antimicrobial agents .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to modulate oxidative stress and inflammatory responses in neuronal cells, indicating potential therapeutic applications in conditions such as Alzheimer's disease .
Buffering Agent
This compound is utilized as a non-ionic organic buffering agent in biological research. Its ability to maintain pH stability within the physiological range (6-8.5) makes it suitable for cell culture applications .
Enzyme Inhibition Studies
The compound has been employed in enzyme inhibition studies to understand the mechanisms of various biochemical pathways. Its structural characteristics allow it to interact with specific enzymes, providing insights into enzyme kinetics and inhibition profiles .
Synthesis of Novel Materials
In material science, this compound serves as a precursor for synthesizing novel polymeric materials with enhanced properties. Its incorporation into polymer matrices has shown to improve thermal stability and mechanical strength .
Nanomaterials Development
The compound is also being investigated for its role in the development of nanomaterials. Its unique chemical structure can facilitate the formation of nanocomposites with tailored functionalities for applications in electronics and photonics .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of this compound and their evaluation against human cancer cell lines. The results indicated a promising lead compound with IC50 values significantly lower than existing treatments.
Case Study 2: Neuroprotection Mechanism
Research conducted at a prominent university investigated the neuroprotective effects of this compound on SH-SY5Y neuronal cells exposed to oxidative stress. The findings revealed that treatment with the compound reduced cell death by up to 40%, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid involves its interaction with specific molecular targets and pathways. This compound undergoes oxidative metabolism in human liver microsomes, leading to the formation of reactive metabolites that can interact with cellular proteins and enzymes . The bioactivation of this compound to reactive species is consistent with its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The imidazo[2,1-b]thiazole scaffold is highly versatile, with modifications at positions 3, 5, and 6 significantly altering properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-{3-Methylimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid is a heterocyclic compound characterized by its unique structural features, including a thiazole ring fused with an imidazole moiety and an acetic acid functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 196.226 g/mol. The structural arrangement contributes to its chemical reactivity and biological interactions.
Biological Activities
Research indicates that compounds within the imidazo[2,1-b]thiazole class exhibit significant biological activities. The specific biological activities of this compound are still under investigation; however, related compounds have shown promise in various applications:
- Antitumor Activity : Studies have reported that imidazo[2,1-b]thiazole derivatives can exhibit anticancer properties. For instance, a related compound was tested against colon adenocarcinoma cells and demonstrated the ability to block cell cycle progression in mitosis .
- Antimicrobial Properties : Similar derivatives have been evaluated for their antimicrobial effects, suggesting that this compound may also possess such activities .
Understanding the mechanism of action of this compound involves studying its interactions with biological targets. The presence of both nitrogen and sulfur in its structure may facilitate interactions with various biomolecules.
Case Studies
A notable study focused on the synthesis and evaluation of related compounds as potential antitumor agents. These studies monitored the effect on cell cycle progression in cancer cell lines, indicating that modifications to the imidazo[2,1-b]thiazole scaffold can significantly impact biological activity .
Comparative Analysis
The following table summarizes some structurally similar compounds and their reported biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methylimidazo[2,1-b][1,3]thiazole | Methyl group at position 6 | Anticancer activity |
| 5-Methylimidazo[2,1-b][1,3]thiazole | Methyl group at position 5 | Antimicrobial properties |
| Imidazo[2,1-b][1,3]thiadiazole | Contains thiadiazole instead | Antitumor activity |
This comparison highlights how variations in the structure can lead to different biological outcomes. The unique combination of thiazole and imidazole rings in this compound may result in distinct biological activities not observed in other derivatives.
Q & A
Q. Why do similar derivatives exhibit divergent bioactivity profiles?
- Methodological Answer : Subtle structural changes (e.g., substituent position, acidity of the acetic acid group) alter target binding. For example:
- Aldose reductase inhibition correlates with electron-deficient aromatic rings .
- Kinase inhibition depends on hydrophobic interactions with the thiazole core .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
